molecular formula C13H18FN B1420244 (1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine CAS No. 1019499-21-8

(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine

Cat. No. B1420244
M. Wt: 207.29 g/mol
InChI Key: RXIZSNGDAJSYBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for “(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine” is C13H18FN . The molecular weight is 207.2871232 . Unfortunately, the specific structural details are not available in the search results.

Scientific Research Applications

Dopamine Receptor Affinities

(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine, along with its derivatives, has been studied for its binding affinities to dopamine (DA) receptors. This research revealed that these compounds have varying affinities for D-1 and D-2 DA receptor subtypes, suggesting potential applications in neuropharmacology (Claudi et al., 1990).

Cytotoxic Effects and Antibacterial Activity

This compound has also been involved in the synthesis of various derivatives that have shown cytotoxic effects against tumor cell lines, highlighting its potential in cancer research. Some derivatives displayed inhibitory effects that were higher than those of reference drugs like doxorubicin (Flefel et al., 2015). Additionally, its derivatives have been investigated for their antibacterial properties, where secondary amine oxalates showed high antibacterial activity (Arutyunyan et al., 2013).

Synthesis and Structural Features

The synthesis and structural analysis of monofluorinated cyclopropanecarboxylates, which are related to (1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine, have been investigated. These studies are significant in understanding the chemical properties and potential applications of these compounds (Haufe et al., 2002).

Polymer Electrolytes and Chemical Reactions

Furthermore, this compound has been used in the synthesis of guanidinium-functionalized polymer electrolytes, demonstrating its utility in materials science (Kim et al., 2011). Its role in various chemical reactions, such as amination and cyclization processes, has also been a subject of research, contributing to the field of organic chemistry (Wilamowski et al., 1995).

properties

IUPAC Name

1-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-10(12-4-5-12)15-9-8-11-2-6-13(14)7-3-11/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIZSNGDAJSYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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